molecular formula C24H23N5O2S2 B2362361 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1185165-82-5

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2362361
CAS No.: 1185165-82-5
M. Wt: 477.6
InChI Key: LBJRAFSDEKIEMN-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a thioether linkage to an acetamide group substituted with a 3-methoxybenzyl moiety and a 3,4-dihydroisoquinoline ring. The synthesis likely involves coupling a thiazolo[4,5-d]pyrimidine intermediate with a thiol-containing acetamide derivative under microwave-assisted or conventional heating, as seen in analogous reactions . Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELX, ensuring precise stereochemical assignments .

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-31-19-8-4-5-16(11-19)12-25-20(30)14-32-23-21-22(26-15-27-23)28-24(33-21)29-10-9-17-6-2-3-7-18(17)13-29/h2-8,11,15H,9-10,12-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJRAFSDEKIEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving various organic reactions, including condensation, cyclization, and thioether formation.

  • Condensation: : The process begins with the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, producing an intermediate imine.

  • Cyclization: : This intermediate undergoes cyclization with a thiazole precursor under acidic or basic conditions to form the thiazolo[4,5-d]pyrimidin skeleton.

  • Thioether Formation:

Industrial Production Methods

For industrial production, the key steps are optimized for large-scale synthesis. Automated processes with continuous flow reactors may be employed to improve yields and reduce reaction times, alongside robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, altering its heterocyclic rings, which can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Conversely, reduction processes could target the isoquinoline moiety, possibly converting the dihydro form to a tetrahydro derivative.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Tetrahydroisoquinoline derivatives.

  • Substitution: : Alkylated thiazolo[4,5-d]pyrimidin compounds.

Scientific Research Applications

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide has diverse applications in scientific research:

  • Chemistry: : Used as a starting material for synthesizing novel heterocyclic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor, possibly affecting key biological pathways.

  • Medicine: : Explored for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Could be used in the development of novel materials due to its robust heterocyclic structure.

Mechanism of Action

Mechanism and Molecular Targets

The compound's mechanism of action is likely based on its interaction with specific molecular targets:

  • Enzymes: : It may inhibit or modulate enzyme activity, particularly those involved in signal transduction or metabolic pathways.

  • Receptors: : Could bind to certain receptors, influencing cellular responses and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness arises from its 3,4-dihydroisoquinoline and 3-methoxybenzyl substituents, which differentiate it from other thiazolo[4,5-d]pyrimidine derivatives. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Thiazolo[4,5-d]pyrimidine 3,4-Dihydroisoquinoline, 3-methoxybenzyl Thioether, Acetamide
Compound 19 () Thiazolo[4,5-d]pyrimidine Hydroxycoumarin, phenyl Thioxo, Tetrahydrothiazolo
Compound 4a () Pyrimidine-quinoxaline hybrid 4-Chlorophenyl, diphenylquinoxaline Cyano, Hydroxy, Thioether

Key Insights :

  • The dihydroisoquinoline moiety may confer stronger π-π stacking interactions in enzyme binding compared to simpler amines or heterocycles .

Physicochemical Properties

Predicted properties based on structural analogs:

Property Target Compound Compound 19 Compound 4a
Molecular Weight ~520 g/mol ~580 g/mol ~550 g/mol
logP (Lipophilicity) ~3.5 ~2.8 ~4.0
Solubility (Water) Low Very low Moderate

The target compound’s moderate logP balances solubility and permeability, a critical factor in drug-likeness.

Biological Activity

The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide (CAS Number: 1207015-97-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C24H23N5O3S2C_{24}H_{23}N_{5}O_{3}S_{2}, with a molecular weight of 493.6 g/mol. The structure incorporates several pharmacologically relevant moieties, including:

  • Thiazolo[4,5-d]pyrimidine : Known for its role in various biological activities.
  • Dihydroisoquinoline : Associated with analgesic and neuroprotective effects.
  • Methoxybenzyl group : Potentially enhances lipophilicity and bioavailability.

Anticancer Activity

Several studies have indicated that compounds featuring thiazolo[4,5-d]pyrimidine and isoquinoline moieties exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyrimidine have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth and metastasis.

Compound TypeActivityReference
Thiazolo[4,5-d]pyrimidine derivativesAnticancer activity
Isoquinoline derivativesAnalgesic properties

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. For example, compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators such as prostaglandins.

Research indicates that certain thiazolo derivatives significantly reduce levels of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory responses. The inhibition of COX activity was linked to a reduction in edema in animal models.

Antimicrobial Activity

The presence of the thiazole and isoquinoline rings suggests that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The thiazolo[4,5-d]pyrimidine core may inhibit specific kinases involved in cell signaling pathways.
  • Protein-Protein Interaction Disruption : The dihydroisoquinoline moiety could interfere with protein interactions critical for cancer cell survival and proliferation.
  • Inflammatory Pathway Modulation : By inhibiting COX enzymes and reducing IL-1β levels, the compound may effectively modulate inflammatory responses.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that thiazolo derivatives showed up to 86% inhibition of inflammation within the first hour post-administration compared to standard anti-inflammatory drugs like sodium diclofenac .
  • Anticancer Screening :
    • In vitro assays revealed that compounds similar to this structure significantly inhibited the growth of breast cancer cell lines by inducing apoptosis .
  • Antimicrobial Testing :
    • Preliminary tests indicated that related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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